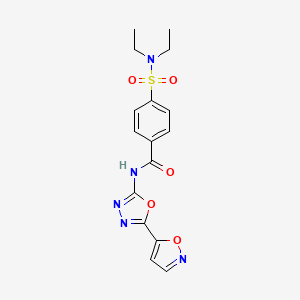

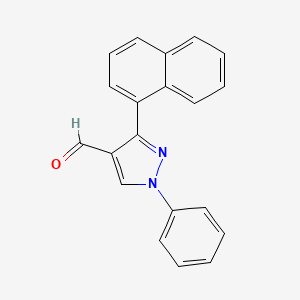

4-(N,N-diethylsulfamoyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(N,N-diethylsulfamoyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is of interest due to its unique structure and potential applications in a variety of fields, including medicine, biology, and chemistry.

科学的研究の応用

Synthesis and Chemical Properties

The synthesis of compounds related to 4-(N,N-diethylsulfamoyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide involves multiple steps, including the condensation of chlorosulfonyl benzoic acid with diethylamine to afford related benzoic acids, which are then further processed through esterification, hydrazinolysis, and cyclization to yield a variety of 1,3,4-oxadiazolin-5thiones. These synthetic routes allow for the creation of a diverse range of sulfonamide compounds with potential biological activity (Havaldar & Khatri, 2006).

Biological Applications and Enzyme Inhibition

Compounds structurally similar to the one have been evaluated for their inhibitory effects on human carbonic anhydrase isoenzymes, demonstrating significant inhibition across different isoforms, including CA I, II, IV, and XII. Such inhibitory properties suggest potential applications in treating conditions like glaucoma, epilepsy, and possibly cancer by targeting specific enzyme activities (Supuran et al., 2013; Altug et al., 2017).

Antibacterial and Antitubercular Activity

Research into N-substituted derivatives of related compounds has demonstrated moderate to significant antibacterial activity, highlighting the potential of these compounds in developing new antibacterial agents. The studies indicate these derivatives' efficacy against both Gram-negative and Gram-positive bacteria, underscoring their importance in addressing antibiotic resistance (Khalid et al., 2016).

作用機序

Target of Action

The primary target of this compound is the bacterial cell division protein FtsZ . FtsZ is a protein encoded by the FtsZ gene that assembles into a ring at the future site of the septum of bacterial cell division. This protein is fundamental to bacterial cell division and thus makes an excellent target for antibacterial agents .

Mode of Action

The compound interacts with its target, FtsZ, inhibiting its function and thus preventing bacterial cell division . This interaction results in the bacterium being unable to reproduce, which leads to its eventual death .

Biochemical Pathways

The compound affects the bacterial cell division pathway by inhibiting the function of FtsZ . This disruption of the cell division process prevents the bacterium from reproducing, leading to a decrease in the bacterial population .

Result of Action

The result of the compound’s action is a significant decrease in the bacterial population due to the inhibition of bacterial cell division . This makes the compound a potent antibacterial agent, particularly against methicillin-resistant, penicillin-resistant, and clinical isolated Staphylococcus aureus strains .

特性

IUPAC Name |

4-(diethylsulfamoyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O5S/c1-3-21(4-2)27(23,24)12-7-5-11(6-8-12)14(22)18-16-20-19-15(25-16)13-9-10-17-26-13/h5-10H,3-4H2,1-2H3,(H,18,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBIMOKNHSGBZBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=NO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(N,N-diethylsulfamoyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chlorobenzyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B2918644.png)

![1-(2,4-dimethoxyphenyl)-3-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea](/img/structure/B2918649.png)

![Ethyl 4-((4-(2-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2918651.png)

![3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B2918653.png)

![[1-[3-(Methoxymethyl)phenyl]triazol-4-yl]methyl carbamate](/img/structure/B2918655.png)

![3-(1-methyl-1H-pyrazol-4-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2918657.png)

![2-[7-methyl-2-nitro-11-oxodibenzo[b,f][1,4]oxazepin-10(11H)-yl]acetonitrile](/img/structure/B2918658.png)

![8-(2-((3-chloro-4-methoxyphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2918667.png)